Nolomirole
Overview
Description
Nolomirole Hydrochloride (also known as CHF 1035) is a novel selective dopamine agonist with oral activity and inhibitory effects on norepinephrine release . It has been used in studies related to mild chronic heart failure . The molecular formula of Nolomirole is C19H28ClNO4 .
Synthesis Analysis
A process for the preparation and isolation of Nolomirole Hydrochloride in a highly purified crystalline Form I has been described in patents . More detailed information about the synthesis of Nolomirole might be found in specific scientific articles .
Molecular Structure Analysis
Nolomirole has a molecular formula of C19H27NO4 and an average mass of 333.422 Da . It contains a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 esters (aliphatic), and 1 secondary amine (aliphatic) .
Scientific Research Applications
Congestive Heart Failure Treatment
Nolomirole has been explored for its potential in treating congestive heart failure. A study by Pasini et al. (2004) evaluated nolomirole's effects on monocrotaline-induced congestive heart failure in rats. The research found that nolomirole, similar to the ACE inhibitor trandolapril, significantly reduced heart hypertrophy and plasma levels of atrial natriuretic peptide (ANP). These findings suggest that nolomirole's mechanism of inhibiting catecholamine release can be useful in treating congestive heart failure (Pasini et al., 2004).
Synthesis and Mechanism
The synthesis of nolomirole has been a topic of interest in pharmacological research. Mealy et al. (2001) detailed the synthesis process of nolomirole hydrochloride, highlighting its role as a dopamine D2 agonist and α2-Adrenoceptor agonist. This research provides insight into the chemical pathways and synthesis techniques for nolomirole, contributing to its potential therapeutic applications (Mealy et al., 2001).
Polymorph Detection
The study of nolomirole's crystalline forms has been investigated through FT-Raman analysis. Catinella et al. (2006) presented an analysis of two crystalline forms of nolomirole, identifying spectral markers for these polymorphs. This research is crucial for developing methods to determine the composition of nolomirole in different polymorphic states, impacting its stability and efficacy (Catinella et al., 2006).
Clinical Trials and Heart Failure
In clinical trials, the effectiveness of nolomirole in heart failure has been assessed. Cleland et al. (2005) reported that in the ECHOS study, nolomirole (CHF1035) showed no significant benefit for heart failure patients. This highlights the complexity and challenges in translating pharmacological effects from animal models to human clinical settings (Cleland et al., 2005).
Future Directions
properties
IUPAC Name |
[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYLOLVPCCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869044 | |
Record name | 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nolomirole | |
CAS RN |
90060-42-7 | |
Record name | Nolomirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NOLOMIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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